BIM5078
Description
Identification of BIM5078 as a Small Molecule Modulator of Pancreatic Beta-Cell Function
Context of High-Throughput Screening Methodologies for Insulin (B600854) Promoter Modulators
High-throughput screening (HTS) methodologies are instrumental in modern chemical biology and pharmacological research for identifying small molecule modulators of biological processes, particularly in the context of pancreatic beta-cell function and insulin gene expression umich.eduplos.org. These screenings are designed to rapidly evaluate expansive chemical libraries, often encompassing millions of compounds, using miniaturized formats such as 96, 384, or 1,536-well plates umich.edu. The primary goal is to discover compounds that can influence insulin production, secretion, or the survival and differentiation of beta-cells, which are crucial for developing new therapeutic strategies for diabetes umich.eduplos.orgroyalsocietypublishing.org.
Assays frequently employ engineered cell lines, such as T6PNE cells derived from human fetal islets or MIN6 beta-cells, which are designed to express reporter transgenes like insulin-eGFP or Pdx1/insulin dual-reporter lentiviruses plos.orgroyalsocietypublishing.orgescholarship.orgescholarship.org. These reporter systems enable the measurement of insulin promoter activity, providing a quantifiable readout for the effects of screened compounds plos.orgroyalsocietypublishing.org. This approach has proven effective in identifying novel regulators of beta-cell gene expression plos.org.
Initial Discovery and Characterization as a Repressor of Insulin Expression
This compound was initially identified through a high-throughput screen of a small molecule library utilizing the T6PNE cell line, which was engineered with an insulin promoter eGFP-reporter transgene escholarship.orgescholarship.org. This screening effort characterized this compound as a repressor of insulin promoter activity escholarship.orgescholarship.org.
Further characterization revealed that this compound acts as a potent synthetic antagonist of Hepatocyte Nuclear Factor 4 alpha (HNF4α) apexbt.comprobechem.com. It demonstrates a strong binding affinity for HNF4α, with an EC50 of 11.9 nM and a dissociation constant (Kd) of 11.9 ± 2.9 nM escholarship.orgapexbt.comprobechem.com.
Table 1: Binding Affinity of this compound to HNF4α
| Parameter | Value | Reference |
| EC50 | 11.9 nM | apexbt.comprobechem.com |
| Kd | 11.9 ± 2.9 nM | escholarship.org |
This compound was observed to potently repress HNF4α expression in T6PNE cells and HepG2 hepatoma cell lines, which are known for their exceptionally high levels of HNF4α expression apexbt.comprobechem.com. Notably, the reduction in insulin gene expression observed with this compound mirrored the effects of HNF4α silencing via siRNA in T6PNE cells, reinforcing its role as an HNF4α antagonist escholarship.org. Mechanistically, this compound inhibited insulin gene expression and significantly decreased the association of E47, a crucial insulin gene transactivator, with the distal E-box of the insulin promoter probechem.com.
Comprehensive Overview of Hepatocyte Nuclear Factor 4 Alpha (HNF4α) in Cellular and Systemic Homeostasis
HNF4α as a Central Transcriptional Regulator in Metabolic Pathways
Hepatocyte Nuclear Factor 4 alpha (HNF4α) is a highly conserved member of the nuclear receptor superfamily, functioning as a ligand-dependent transcription factor nih.govarchivesofmedicalscience.comfrontiersin.orgnih.govfrontiersin.org. It is widely recognized as a master regulator of gene expression, particularly within the liver nih.govnih.govfrontiersin.orgnih.gov. HNF4α plays a pivotal role in governing thousands of genes involved in a wide array of critical metabolic pathways, including glucose, lipid (such as cholesterol and fatty acid), and amino acid metabolism archivesofmedicalscience.comfrontiersin.orgnih.govfrontiersin.orgplos.orgnih.govahajournals.orgnih.gov. Its regulatory functions also extend to bile acid synthesis, drug metabolism, glycolysis, and gluconeogenesis archivesofmedicalscience.comnih.govfrontiersin.orgplos.orgnih.govnih.gov. Chromatin immunoprecipitation studies have shown that HNF4α binds to approximately 12% of human liver genes and 11% of human pancreatic islet genes, highlighting its extensive transcriptional influence nih.gov.
Diverse Physiological Roles of HNF4α Across Key Tissues (e.g., Liver, Pancreas, Intestine)
HNF4α is abundantly expressed across several vital tissues in the body, including the liver, pancreas (specifically beta-cells), kidney, stomach, small intestine, and colon nih.govarchivesofmedicalscience.comfrontiersin.orgnih.govplos.orgnih.govfrontiersin.orgatlasgeneticsoncology.orgfrontiersin.orgekb.eg. Its presence and function are critical for both embryonic development and adult physiological homeostasis archivesofmedicalscience.comfrontiersin.orgplos.org.
Liver : In the liver, HNF4α is indispensable for both embryonic and postnatal development, as well as for maintaining normal adult liver function nih.govarchivesofmedicalscience.comfrontiersin.orgnih.govatlasgeneticsoncology.org. It serves as a key regulator of hepatic differentiation and hepatocyte-specific functions, influencing cholesterol, drug, fatty acid, and amino acid metabolism, in addition to gluconeogenesis and glycolysis frontiersin.org.
Pancreas : HNF4α plays a significant role in pancreatic development, with its expression detected in most epithelial cells of the pancreatic bud during early embryonic stages frontiersin.org. In adult pancreatic islets, particularly in beta-cells, HNF4α (with P2-HNF4α being the predominant isoform) is crucial for insulin secretion archivesofmedicalscience.comfrontiersin.org. It is essential for the differentiation and specification of pancreatic cells and directly controls the function of mature beta-cells by regulating genes involved in metabolism-secretion coupling, such as glucose transporter-2 and L-pyruvate kinase archivesofmedicalscience.comatlasgeneticsoncology.org.
Intestine : Within the intestine, HNF4α is vital for intestinal maturation, differentiation, regeneration, and the renewal of stem cells frontiersin.org. It regulates intestinal gene expression, supports epithelial cell function, differentiation, and maintains normal colon physiology atlasgeneticsoncology.orgekb.eg. Furthermore, it controls fatty acid uptake by enterocytes, cellular lipid transport, and apolipoprotein synthesis frontiersin.org.
Kidney : HNF4α is also expressed in the kidney and contributes to its developmental processes archivesofmedicalscience.comfrontiersin.orgfrontiersin.orgatlasgeneticsoncology.orgekb.eg.
The essential nature of HNF4α is underscored by the fact that homozygous loss of functional HNF4 protein leads to embryonic lethality in mice, as it is required for gastrulation and liver development archivesofmedicalscience.comfrontiersin.orgplos.org.
Pathophysiological Implications of HNF4α Dysregulation in Human Disease
Dysregulation of HNF4α expression and function is implicated in the pathogenesis of numerous human diseases nih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgwjgnet.com.
Diabetes : Mutations in the HNF4A gene are a known cause of maturity-onset diabetes of the young type 1 (MODY1) archivesofmedicalscience.comfrontiersin.orgahajournals.org. This form of diabetes is characterized by an early age of onset and impaired insulin secretion in response to glucose stimulation ahajournals.org. HNF4α dysfunction also contributes to beta-cell impairment observed in type 2 diabetes frontiersin.org.
Liver Diseases : Altered HNF4α expression and function are associated with the progression of chronic liver diseases nih.govnih.govnih.govwjgnet.com. These include alcoholic liver disease, alcoholic hepatitis, non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC) nih.govnih.govnih.govwjgnet.com. Reduced HNF4α expression is frequently observed in liver cancers and is linked to a poor prognosis nih.gov. Furthermore, the loss of hepatic HNF4α can lead to severe lipid disorders, manifesting as fatty liver and significant decreases in plasma triglycerides and cholesterol levels ahajournals.org.
Gastrointestinal Diseases : Dysregulation of HNF4α has been associated with conditions such as ulcerative colitis and colon cancer nih.govekb.egwjgnet.com.
Other Metabolic Disorders : HNF4α dysregulation is also linked to broader metabolic disorders, including lipid disorders, atherosclerosis, and even hemophilia, which can arise from mutations in HNF4α-binding sites located in the promoters of factor VII and IX genes frontiersin.orgfrontiersin.orgahajournals.org. HNF4α is increasingly recognized for its involvement in the development and progression of both liver and colon cancers frontiersin.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c1-9-16-12-4-2-3-5-13(12)17(9)23(21,22)14-8-10(18(19)20)6-7-11(14)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVMRPVZILBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010183 | |
| Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337506-43-1 | |
| Record name | 1-[(2-Chloro-5-nitrophenyl)sulfonyl]-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 337506-43-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of Molecular Mechanisms of Action of Bim5078
Direct Binding and Ligand-Receptor Interactions with Hepatocyte Nuclear Factor 4 Alpha (HNF4α)
BIM5078 exerts its effects through direct interaction with the HNF4α protein, specifically within its ligand binding pocket (LBP). This interaction is characterized by high affinity and induces conformational changes in the receptor, which are crucial for its antagonistic activity.
Evidence for High-Affinity Binding within the HNF4α Ligand Binding Pocket
This compound has been demonstrated to bind directly to HNF4α with high affinity. Quantitative binding assays have established an EC50 value of 11.9 nM for this compound's binding to HNF4α probechem.comcaymanchem.com. This high affinity suggests a strong and specific interaction with the receptor. Furthermore, in silico docking studies have reported a binding score of -8.1 for this compound with HNF4α, reinforcing its strong interaction jprinfo.com. This direct binding occurs within the HNF4α ligand binding pocket, where this compound can displace endogenous ligands, such as free fatty acids caymanchem.comnih.govgoogle.comnih.gov.
| Compound | Target | Binding Affinity (EC50) | Docking Score |
|---|---|---|---|
| This compound | HNF4α | 11.9 nM probechem.comcaymanchem.com | -8.1 jprinfo.com |
Investigation of Ligand-Induced Conformational Changes in HNF4α (e.g., Drug Affinity Target Stability (DARTS) Assays)
The direct binding of this compound to HNF4α induces conformational changes in the receptor protein. This was experimentally verified using the Drug Affinity Target Stability (DARTS) assay nih.gov. The DARTS assay leverages the principle that ligand binding can alter a protein's conformation, consequently changing its sensitivity to proteolysis nih.govnih.gov. This compound, along with its analog BI6015, was shown to induce altered protease sensitivity in HNF4α, providing direct evidence of a ligand-induced conformational change upon binding nih.govnih.gov. In contrast, inactive control compounds did not elicit such changes, underscoring the specificity of this compound's interaction nih.gov.
Structural Insights into this compound Binding through In Silico Docking Studies
Computational in silico docking studies have provided detailed structural insights into how this compound interacts with the HNF4α ligand binding domain (LBD). Using crystal structures of the HNF4α LBD (e.g., PDB Code 1m7w) and docking algorithms such as GOLD and BioMedCache, researchers have predicted the binding pose of this compound nih.govgoogle.comescholarship.org. These studies indicate that this compound binds within the LBP in a manner similar to endogenous fatty acid ligands, suggesting it competes for the same binding site nih.gov.
Key predicted interactions include:
The nitro group of this compound is anticipated to form hydrogen bonds with amino acid residues Arg226 and Gly237 within the HNF4α LBD nih.govgoogle.comescholarship.org.
The aryl chloro group of this compound is predicted to occupy a hydrophobic pocket, interacting with residues such as Leu219, Leu200, Met342, and Val178 nih.govgoogle.comescholarship.org.
The benzimidazole (B57391) core of this compound is positioned within the same hydrophobic pocket as the carbon chain of the putative endogenous fatty acid ligand nih.gov.
Superposition of the docked pose of this compound with the original fatty acid ligand in the crystal structure clearly illustrates that this compound displaces the fatty acid from the LBP, highlighting its antagonistic mechanism google.comescholarship.org.
Transcriptional Modulatory Effects of this compound on HNF4α-Regulated Gene Networks
Beyond its direct binding, this compound significantly modulates the transcriptional activity of HNF4α, leading to widespread changes in gene expression, particularly within networks regulated by HNF4α.
Regulation of HNF4α Gene and Protein Expression by this compound
Beyond modulating the activity of HNF4α on its downstream targets, this compound also influences the expression of HNF4α itself. Research indicates that this compound potently represses HNF4α mRNA levels in various cell lines, including T6PNE, MIN6 (a murine insulinoma cell line), and HepG2 hepatoma cells probechem.comnih.gov. This repression of HNF4α gene expression suggests a feedback mechanism or a direct regulatory effect of this compound on the HNF4α transcriptional machinery. While direct data on this compound's effect on HNF4α protein levels is less explicit, studies with its analog, BI6015, showed a loss of HNF4α protein in the liver, consistent with the observed repression of HNF4α mRNA by this compound in in vitro cell lines nih.gov.
Global Gene Expression Profiling and Systems Biology Analysis of this compound Effects
To comprehensively understand the impact of this compound, global gene expression profiling and systems biology analyses have been conducted. These studies revealed that this compound significantly alters the expression of known HNF4α target genes. nih.gov Interestingly, the compound also affected a subset of genes for which no known HNF4α binding sites have been identified, suggesting broader or indirect regulatory effects. nih.govprobechem.com
Systems biology software, such as NextBio, was utilized to compare the gene sets modulated by this compound with established lists of genes containing cis-regulatory motifs from the Molecular Signatures Database (MSigDB). nih.govescholarship.org This analysis provided strong evidence that this compound acts as a pharmacologic antagonist of HNF4α. nih.gov A notable finding was the concordance between genes affected by this compound treatment and those impacted by genetic deletion of HNF4α, even across different species and cell types. nih.gov Furthermore, this compound showed a statistically significant association with a specific HNF4α binding site geneset (containing the motif VTGAACTTTGMMB), implying that its modulatory effects might be preferential to certain HNF4α binding sites. escholarship.org A significant overlap was observed between genes altered by this compound and those affected by E47 induction, particularly for E-box containing genes. escholarship.org
Interplay with Other Transcription Factors Affecting Insulin (B600854) Promoter Activity (e.g., E47, PDX-1)
This compound's mechanism of repressing insulin promoter activity involves complex interactions with other key transcription factors, notably E47 and PDX-1. Studies have demonstrated that this compound decreases the association of both E47 and PDX-1 with the human insulin promoter. nih.govprobechem.comescholarship.org Specifically, this compound treatment led to a significant reduction in the binding of E47 to the distal E-box (E2) of the insulin promoter, while the proximal E-box (E1) remained unaffected. nih.govescholarship.org Similarly, the binding of PDX-1 to all tested A-box elements (A1, A3, and A5) on the insulin promoter was significantly decreased. nih.govescholarship.org
These findings suggest that this compound-mediated repression of insulin promoter activity is an indirect process, occurring through the disruption of the binding of these critical transcription factors. nih.gov While HNF4α has a well-characterized binding site in the rodent insulin promoter, its direct binding to the human insulin promoter has not been consistently observed in ChIP-Chip studies, supporting the hypothesis of an indirect mechanism. nih.gov The effect of this compound extends to other genes regulated by E-boxes; for instance, it potently reduced the expression of the cyclin-dependent kinase inhibitor p57Kip2, which is directly regulated by E47, even though p57Kip2 lacks an HNF4α binding site. escholarship.org This intricate interplay highlights a complex, multicomponent regulatory network between HNF4α and E47 in modulating gene expression. escholarship.org
Analysis of Cross-Reactivity and Selectivity Towards Related Nuclear Receptors
Chemoinformatic Analysis and Structural Analogies to Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists
A chemoinformatic analysis of this compound revealed structural similarities to FK614, an atypical PPARγ agonist. nih.gov FK614 had previously been investigated as a potential therapeutic agent for type II diabetes. nih.gov This structural resemblance prompted further investigation into this compound's activity on PPARγ.
Assessment of this compound Activity in PPAR Response Element Reporter Assays
This compound and FK614 were evaluated in a PPAR response element (PPRE)-luciferase reporter assay to assess their activity on PPARs. nih.gov Consistent with their structural similarities, both compounds demonstrated activity as PPARγ agonists. nih.gov this compound activated the PPRE approximately 2-fold, and this activation was further enhanced to nearly 4-fold when a PPARγ expression vector was co-transfected. nih.gov Crucially, despite its PPARγ agonist activity, FK614 showed no effect on insulin promoter activity. nih.gov This distinction indicates that the PPARγ activation observed with this compound is not responsible for its primary effect on insulin promoter repression. Furthermore, this compound did not induce any change in luciferase activity when PPARα and PPARδ were co-transfected in the PPRE-luciferase reporter assay, suggesting a degree of selectivity away from these other PPAR isoforms. nih.gov
Advanced Preclinical Research and Analog Development of Bim5078
Comprehensive In Vitro Pharmacological Characterization of BIM5078
This compound directly binds to the HNF4α ligand-binding pocket with high affinity, thereby modulating the expression of genes regulated by HNF4α. nih.govnih.govciteab.comgenecards.orggoogle.comtocris.comuni.lu
Dose-Response Analysis of Insulin (B600854) Promoter Inhibition in Cellular Models
This compound demonstrates a dose-dependent repression of insulin promoter activity. In T6PNE cells, a human fetal islet-derived cell line engineered for insulin promoter studies, this compound potently repressed insulin expression. nih.govtocris.com Quantitative analysis revealed an EC₅₀ of 11.9 ± 3.1 nM for this compound's effect on insulin promoter activity. nih.govciteab.comgenecards.orggoogle.com The Hill coefficient for this compound was determined to be 0.9 ± 0.3, which is consistent with a single binding complex between the compound and HNF4α. nih.govciteab.com Further supporting HNF4α as the molecular target, direct inhibition of HNF4α expression through siRNA also resulted in potent inhibition of insulin promoter activity, mirroring the effects observed with this compound. nih.gov
Table 1: Dose-Response Characteristics of this compound on Insulin Promoter Inhibition
| Parameter | Value | Cellular Model | Reference |
| EC₅₀ | 11.9 ± 3.1 nM | T6PNE cells | nih.govciteab.comgenecards.orggoogle.com |
| Hill Coefficient | 0.9 ± 0.3 | T6PNE cells | nih.govciteab.com |
| Effect | Repression | Insulin Promoter | nih.govtocris.com |
Assessment of this compound Effects on Various Human and Murine Cell Lines (e.g., T6PNE, MIN6, HepG2)
This compound has been shown to potently repress HNF4α expression across a range of cell lines, indicating its broad activity against this nuclear receptor. Specifically, this compound effectively repressed HNF4α expression in:
T6PNE cells: A human fetal islet-derived cell line. nih.govciteab.comgenecards.orggoogle.com
MIN6 cells: A murine insulinoma cell line. nih.govciteab.com
HepG2 cells: A human hepatoma cell line known for its exceptionally high levels of HNF4α expression. nih.govciteab.com
These effects extended to the modulation of known HNF4α target genes, providing additional evidence of this compound's inhibitory action on HNF4α. nih.govnih.govciteab.comgenecards.orggoogle.comuni.lu
Evaluation of Selective Cytotoxicity in Transformed Cells versus Primary Cells
An unexpected but significant finding during the in vitro characterization of this compound and its analog BI6015 was their selective cytotoxicity towards transformed (cancer) cell lines. nih.govnih.govuni.lu This selective toxicity was observed across various tumor cell lines, while primary, untransformed cells remained largely unaffected. For instance, BI6015, a related analog, demonstrated marked toxicity to Hep3B cells, a human hepatocellular carcinoma cell line, but notably spared primary hepatocytes. nih.gov This differential effect suggests a potential therapeutic window for these compounds in cancer treatment. nih.govnih.govuni.lu
Rational Design and Synthesis of Structural Analogs (e.g., BI6015)
The promising in vitro profile of this compound necessitated further development to address its suboptimal pharmacokinetic properties, which limited its utility in in vivo studies. nih.govnih.gov
Strategies for Overcoming Suboptimal Pharmacokinetic Profiles of Parent Compound (e.g., plasma stability, microsomal stability, protein binding, solubility)
Initial pharmacokinetic evaluations of this compound revealed several limitations that hindered its in vivo efficacy:
Low plasma stability: The compound showed poor stability in plasma. nih.govnih.gov
Moderate microsomal stability: Only 8% of the compound remained after 3 hours of incubation, and 32% after 1.25 hours in microsomal stability assays. nih.govnih.gov
High plasma protein binding: this compound exhibited high binding to plasma proteins, with 98% bound after 4 hours. nih.govnih.gov
Low solubility: The solubility of this compound was determined to be low, at 0.17 μg/ml after 18 hours. nih.govnih.gov
Table 2: Pharmacokinetic Properties of this compound
| Property | This compound Value | Reference |
| Plasma Stability | Low | nih.govnih.gov |
| Microsomal Stability | Moderate (8% remaining after 3h, 32% after 1.25h) | nih.govnih.gov |
| Protein Binding | High (98% bound after 4h) | nih.govnih.gov |
| Solubility | Low (0.17 μg/ml after 18h) | nih.govnih.gov |
Comparative In Vitro Pharmacological Evaluation of Analog Potency and Specificity
BI6015 was developed as a structural analog of this compound, with a key difference being the substitution of a methyl group for a chloro group. nih.gov Comparative in vitro pharmacological evaluations demonstrated that BI6015 exhibited enhanced potency and specificity as an HNF4α antagonist. nih.gov
Key comparative findings include:
HNF4α DNA Binding: BI6015 potently repressed HNF4α DNA binding, showing greater efficacy than this compound, which was active but less potent. nih.gov
Protease Sensitivity: BI6015 induced a much greater alteration in HNF4α protease sensitivity compared to this compound, correlating with its higher potency. nih.gov
Insulin Gene Expression: BI6015 reduced endogenous insulin gene expression by 10-fold in T6PNE cells, a more pronounced effect than the 3-fold reduction observed with this compound in HepG2 cells.
OTC Promoter Activity: BI6015 potently inhibited luciferase expression driven by the ornithine transcarbamoylase (OTC) promoter in both HepG2 and CV-1 cells.
PPARγ Agonism: Notably, unlike this compound, BI6015 was not found to be a PPARγ agonist. This distinction suggests improved specificity and a reduction in potential off-target effects, highlighting a successful outcome of the rational design strategy.
Table 3: Comparative In Vitro Pharmacological Profile of this compound and BI6015
| Feature | This compound | BI6015 | Reference |
| HNF4α Antagonism | Potent | More potent and specific | nih.govnih.gov |
| HNF4α DNA Binding | Active, less potent | Potently repressed | nih.gov |
| HNF4α Protease Sensitivity | Induced altered sensitivity | Induced much greater alteration | nih.gov |
| Insulin Gene Repression (T6PNE) | Potent repression (EC₅₀ 11.9 nM) | 10-fold reduction | nih.gov |
| HNF4α Expression Repression (HepG2) | 3-fold reduction | Up to 6-fold reduction | |
| PPARγ Agonism | Yes | No |
Structure-Activity Relationship (SAR) Studies Guiding Analog Optimization
This compound is known to bind to HNF4α with high affinity, thereby modulating the expression of HNF4α target genes and the metabolic processes regulated by this nuclear receptor. A notable analog, BI6015, was developed through these optimization efforts. BI6015 demonstrates potent and specific HNF4α inhibition and exhibits a more favorable pharmacokinetic profile compared to this compound.
SAR investigations for BI6015 involved assessing structural modifications designed to optimize its interactions with the HNF4α compound-binding site, with the goal of increasing specificity and "druglikeness." For instance, research explored the impact of altering the position of a nitro group relative to a methyl group on the benzene (B151609) ring of BI6015. While this compound shares structural similarities with FK614, a PPARγ agonist, studies have indicated that this compound's effect on insulin promoter activity is not mediated through PPARγ activation, highlighting distinct SAR profiles despite structural resemblances.
In Vivo Translational Research Utilizing this compound Analogs
The translational research involving this compound analogs extends to various in vivo models, providing critical data on their efficacy and pharmacodynamic effects in living systems.
Efficacy and Pharmacodynamic Studies in Murine Disease Models (e.g., Liver HNF4α Protein Levels)
In murine models, this compound and its analogs have been investigated for their impact on HNF4α protein levels and related metabolic pathways. HNF4α is a liver-enriched orphan nuclear receptor that plays a pivotal role in maintaining energy homeostasis by regulating glucose and lipid metabolism, including promoting gluconeogenesis.
In vitro studies showed that this compound potently repressed HNF4α expression in the murine insulinoma cell line MIN6. Further in vivo efficacy studies in mice with the analog BI6015 demonstrated a direct pharmacodynamic effect: BI6015 induced a notable loss of HNF4α protein specifically in the liver, while no such effect was observed in the intestine or kidney. This hepatic specificity is significant given HNF4α's high expression in the liver.
Furthermore, this compound was shown to inhibit HNF4α in mouse primary hepatocytes, leading to alterations in the expression of gluconeogenic genes such as Sult2B1b, G6pase, and Pepck. BI6015 also demonstrated efficacy in an orthotopic xenograft mouse model, indicating its potential in suppressing tumor growth through HNF4α antagonism.
Table 1: Summary of Pharmacodynamic Effects of this compound/BI6015 in Murine Models
| Compound | Target | Model System | Observed Effect | Reference |
| This compound | HNF4α | MIN6 cells (murine insulinoma) | Repressed HNF4α expression | |
| This compound | HNF4α | Mouse primary hepatocytes | Altered expression of gluconeogenic genes (Sult2B1b, G6pase, Pepck) | |
| BI6015 | HNF4α | Mice (in vivo) | Induced loss of HNF4α protein in the liver | |
| BI6015 | HNF4α | Orthotopic xenograft mouse model | Efficacious in suppressing tumor growth |
Application in Zebrafish Models for Investigating Lipid Metabolism and Atherogenic Lipoproteins
Zebrafish models have gained prominence in the investigation of lipid metabolism disorders and atherogenic lipoproteins due to their conserved lipid metabolism, rapid development, and optical transparency, which facilitate high-throughput screening and real-time observation.
The this compound analog, BI6015, has been applied in zebrafish models to explore its effects on lipid metabolism and atherosclerotic lipoproteins. In a study, treatment of 3 days post-fertilization (dpf) zebrafish with 8 µM BI6015 for 48 hours resulted in a reduction of LipoGlo levels in fixed animals. LipoGlo is a specialized reporting system designed to sensitively and specifically monitor atherosclerotic lipoproteins, particularly ApoB-containing lipoproteins (B-lp), which are key contributors to atherosclerosis.
This observed reduction in LipoGlo levels suggests that BI6015 can effectively modulate the levels of atherogenic lipoproteins in zebrafish. This application in zebrafish models provides valuable insights into the potential of HNF4α antagonism, via compounds like BI6015, to influence lipid profiles and mitigate factors associated with atherosclerosis. The use of BI6015 in this context was also driven by research suggesting that HNF4α mediates the effects of certain compounds, like enoxolone, on plasma lipids.
Table 2: Effects of BI6015 on Lipid Metabolism in Zebrafish Models
| Compound | Model System | Concentration | Duration | Observed Effect | Reference |
| BI6015 | Zebrafish (3 dpf) | 8 µM | 48 hours | Reduced LipoGlo levels (indicating altered atherogenic lipoprotein levels) |
Investigating Therapeutic Relevance and Disease Pathogenesis Mediated by Hnf4α Modulation with Bim5078
Research in Diabetes and Metabolic Syndrome Pathophysiology
The discovery of BIM5078 originated from a high-throughput screen for modulators of the human insulin (B600854) promoter, highlighting its immediate relevance to diabetes research. nih.gov As an antagonist of HNF4α, a transcription factor known to be a central regulator of metabolic homeostasis, this compound provides a unique opportunity to investigate the consequences of inhibiting HNF4α activity in the context of diabetes and metabolic syndrome. nih.gov
Impact on Glucose Homeostasis and Hepatic Gluconeogenesis Pathways
While direct studies on the specific impact of this compound on systemic glucose homeostasis and hepatic gluconeogenesis are not extensively detailed in the available research, the known role of its target, HNF4α, provides a strong basis for its potential effects. HNF4α is a key activator of genes involved in hepatic gluconeogenesis, the process of generating glucose in the liver. By antagonizing HNF4α, this compound is expected to downregulate the expression of these gluconeogenic enzymes, thereby potentially lowering hepatic glucose output. This mechanism is of significant interest for the management of type 2 diabetes, which is characterized by excessive hepatic glucose production.
Modulation of Beta-Cell Function and Potential for Regeneration Research
This compound was identified through its ability to potently repress insulin expression in a human insulin promoter assay. nih.gov This finding directly implicates this compound in the regulation of pancreatic beta-cell function. As an antagonist of HNF4α, which is crucial for normal beta-cell development and insulin secretion, this compound's repressive effect on the insulin promoter is a logical consequence of its mechanism of action. nih.gov
The compound was shown to repress HNF4α expression in the murine insulinoma cell line MIN6, further supporting its direct impact on beta-cell gene regulation. nih.gov While the immediate effect of repressing insulin expression might seem counterintuitive for a diabetes therapy, this tool allows researchers to dissect the intricate regulatory networks governing beta-cell function. Understanding how HNF4α antagonism affects the broader transcriptional landscape of beta-cells could reveal novel pathways involved in beta-cell dysfunction and failure in diabetes.
Furthermore, the modulation of a key developmental and functional transcription factor like HNF4α opens up avenues for research into beta-cell regeneration. While current data on this compound does not directly address beta-cell regeneration, the ability to manipulate the transcriptional state of pancreatic cells could be a stepping stone for future studies aimed at inducing beta-cell proliferation or differentiation from progenitor cells.
Regulation of Lipid Accumulation and Lipoprotein Metabolism
HNF4α plays a pivotal role in regulating genes involved in lipid metabolism and lipoprotein synthesis in the liver. Therefore, its antagonist, this compound, is predicted to have a significant impact on these processes. By inhibiting HNF4α, this compound could potentially alter the expression of genes responsible for fatty acid uptake, synthesis, and oxidation, as well as the assembly and secretion of lipoproteins.
While specific studies detailing the effects of this compound on lipid profiles are limited, the foundational role of HNF4α in lipid homeostasis suggests that its antagonism could lead to reduced levels of circulating lipids. This is a key area of interest for metabolic syndrome, which is often characterized by dyslipidemia. Further research is needed to characterize the in vivo effects of this compound on plasma triglyceride and cholesterol levels and to understand its influence on the expression of key lipid-regulating genes.
Role in Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) Progression
Given the established link between HNF4α and hepatic lipid metabolism, the investigation of this compound in the context of NAFLD and NASH is a logical progression. NAFLD is characterized by the accumulation of fat in the liver, which can progress to the more severe form, NASH, involving inflammation and liver damage.
By antagonizing HNF4α, this compound could potentially mitigate the hepatic steatosis that is the hallmark of NAFLD. The modulation of HNF4α target genes involved in lipid transport and metabolism could reduce the lipid burden on hepatocytes. However, the role of HNF4α in liver health is complex, and long-term antagonism would need to be carefully evaluated to avoid any unintended adverse effects on liver function. The potential of this compound as a research tool in this area lies in its ability to help unravel the specific contribution of HNF4α-dependent pathways to the development and progression of NAFLD and NASH.
Research in Oncology and Cancer Biology
Beyond its implications for metabolic diseases, research has unveiled a significant potential for HNF4α modulation in the field of oncology. Notably, this compound and a related analog, BI6015, have demonstrated selective cytotoxic effects against transformed cells, suggesting a promising avenue for cancer therapy. nih.gov
Selective Anti-Proliferative and Apoptotic Effects in Neoplastic Cell Lines
A key finding in the investigation of this compound is its selective cytotoxicity towards cancer cells. In vitro studies have shown that both this compound and its analog, BI6015, are cytotoxic to transformed cells while having a lesser effect on their non-transformed counterparts. nih.gov This selectivity is a highly desirable characteristic for any potential anticancer agent, as it suggests a therapeutic window where cancer cells can be targeted with minimal harm to normal tissues.
Further in vivo research with the related compound BI6015 demonstrated the induction of apoptosis in a human hepatocellular carcinoma cell line. nih.gov This finding is particularly relevant given the high expression of HNF4α in the liver and its established role in hepatocellular carcinoma. The ability to induce programmed cell death in cancer cells is a cornerstone of many successful cancer therapies.
The anti-proliferative and apoptotic effects of HNF4α antagonism have been observed in various neoplastic cell lines, highlighting the broad potential of this therapeutic strategy. The table below summarizes the known effects of this compound and its analog on different cell lines.
| Cell Line | Cell Type | Compound | Effect |
| T6PNE | Human fetal islet-derived | This compound | Repression of HNF4α expression |
| MIN6 | Murine insulinoma | This compound | Repression of HNF4α expression |
| HepG2 | Human hepatoma | This compound | Repression of HNF4α expression |
| Human Hepatocellular Carcinoma | Human liver cancer | BI6015 | Induction of apoptosis (in vivo) |
The selective nature of the cytotoxicity suggests that cancer cells may have a particular dependence on HNF4α-regulated pathways for their survival and proliferation. By antagonizing HNF4α with compounds like this compound, researchers can exploit this dependency to selectively eliminate cancer cells. Further studies are warranted to explore the efficacy of this compound and related compounds across a wider range of cancer types and to elucidate the precise molecular mechanisms underlying their selective anti-proliferative and apoptotic effects.
Mechanistic Studies on Hepatocellular Carcinoma (HCC) Cell Viability and Migration
The small molecule this compound has been identified as a potent antagonist of Hepatocyte Nuclear Factor 4α (HNF4α), a key transcription factor in liver cells. Research has demonstrated that this compound binds to HNF4α with high affinity, leading to the modulation of HNF4α target genes. nih.gov Notably, this interaction has shown selective cytotoxicity towards transformed cells. nih.gov
In studies involving human hepatocellular carcinoma (HCC) cell lines, a related analog of this compound, BI6015, was observed to induce apoptosis, or programmed cell death. nih.gov This suggests a direct impact on the viability of liver cancer cells. Furthermore, this compound has been shown to potently repress the expression of HNF4α in the HepG2 hepatoma cell line, which is characterized by exceptionally high levels of HNF4α expression. nih.gov The reduction of HNF4α, a factor often dysregulated in HCC, is a key mechanism through which this compound exerts its anti-cancer effects. By inhibiting HNF4α, this compound can interfere with the cellular processes that promote the survival and proliferation of HCC cells.
Influence on Epithelial-Mesenchymal Transition (EMT) and Reprogrammed Cancer Metabolism (Warburg Effect)
HNF4α is considered a central regulator in the processes of epithelial-mesenchymal transition (EMT) and the Warburg effect, two critical phenomena in cancer progression. uts.edu.au EMT is a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased migration and invasion. The Warburg effect describes the metabolic shift in cancer cells towards aerobic glycolysis.
Studies have shown that the inhibition of HNF4α using this compound leads to an increase in mesenchymal markers such as CDH2 and SNAI1 in both Huh-7 and Hep3B liver cancer cell lines. uts.edu.au This indicates that by antagonizing HNF4α, this compound can promote a shift towards a mesenchymal state, a key step in tumor progression and metastasis.
Conversely, the overexpression of HNF4α has been demonstrated to reverse these effects. Increased HNF4α levels lead to a decrease in the expression of GLUT1 and an increase in GLUT2, a phenomenon that counteracts the "GLUT switching" typically observed in HCC to enhance glucose uptake. uts.edu.au Furthermore, HNF4α overexpression has been shown to inhibit the migration, invasion, and proliferation of HCC cells. uts.edu.aunih.gov This highlights the therapeutic potential of modulating HNF4α activity, where an inhibitor like this compound could have complex, context-dependent effects on cancer cell behavior.
| Condition | Marker | Effect | Cell Lines |
|---|---|---|---|
| HNF4α Inhibition (with this compound) | CDH2 | Increased | Huh-7, Hep3B |
| HNF4α Inhibition (with this compound) | SNAI1 | Increased | Huh-7, Hep3B |
| HNF4α Overexpression | GLUT1 | Decreased | Huh-7, Hep3B |
| HNF4α Overexpression | GLUT2 | Increased | Huh-7, Hep3B |
Implications in Gastric Carcinogenesis and Inflammation-Associated Tumor Progression
The role of HNF4α extends beyond the liver, with significant implications in gastric carcinogenesis. nih.gov Studies have shown that HNF4α is highly expressed in gastric cancer tissues and cell lines. nih.gov This transcription factor is believed to promote tumor progression in gastric cancer by transcriptionally activating key genes involved in cell proliferation, migration, and invasion, such as KIF2C.
Inflammation is a well-established driver of tumor progression. ucsd.edu HNF4α has been shown to play a role in inflammation-driven cancers. mdpi.com The expression and activity of HNF4α can be influenced by inflammatory signaling pathways. For instance, the inflammatory cytokine IL-1β can activate JNK signaling, which in turn reduces HNF4α protein levels and inhibits the transcription of its target genes. researchgate.net Given that this compound is an antagonist of HNF4α, it could potentially modulate these inflammation-associated pathways in gastric cancer, although direct studies are needed to confirm this. By inhibiting HNF4α, this compound might interfere with the pro-tumorigenic signals driven by HNF4α in the context of gastric inflammation.
Exploration of HNF4α's Contradictory Roles in Tumorigenesis (Tumor Suppressor vs. Oncogenic Factor)
The role of HNF4α in cancer is complex and often contradictory, with evidence supporting its function as both a tumor suppressor and an oncogenic factor, depending on the cellular context and cancer type. nih.govnih.gov
In some cancers, such as hepatocellular carcinoma and prostate cancer, HNF4α acts as a tumor suppressor. mdpi.comnih.gov Its expression is often decreased in these cancers, and restoration of its function can inhibit cancer cell proliferation. nih.govnih.gov For example, in prostate cancer, HNF4α induces p21-driven cellular senescence, a key tumor-suppressing mechanism. nih.govresearchgate.net
Conversely, in other malignancies like colon, gastric, and pancreatic cancer, HNF4α can function as an oncogene. nih.govnih.gov In these cases, HNF4α is often upregulated and promotes cancer cell proliferation and resistance to therapy. nih.gov For instance, in gastric cancer, HNF4α is significantly upregulated and promotes tumor progression. nih.gov The isoform of HNF4α expressed can also determine its role, with P1-HNF4α and P2-HNF4α having potentially opposing functions in colorectal cancer. mdpi.com The dual nature of HNF4α underscores the importance of understanding its specific role in a given cancer before considering therapeutic interventions with modulators like this compound.
| Role | Cancer Type | Mechanism |
|---|---|---|
| Tumor Suppressor | Hepatocellular Carcinoma | Inhibits cell proliferation. mdpi.comnih.gov |
| Tumor Suppressor | Prostate Cancer | Induces p21-driven cellular senescence. nih.govresearchgate.net |
| Oncogene | Colon Cancer | Promotes inflammation and carcinogenesis (P2-driven). nih.gov |
| Oncogene | Gastric Cancer | Significantly upregulated, promotes tumor progression. nih.gov |
| Oncogene | Pancreatic Cancer | Required for cancer cell proliferation and promotes resistance to gemcitabine. nih.gov |
Research in Other Organ Systems and Pathological Contexts
Modulation of Hepatitis B Virus (HBV) Transcription
HNF4α is a critical host factor for the transcription and replication of the Hepatitis B Virus (HBV). nih.govwjgnet.com It acts as a potent activator of HBV by binding to enhancer regions in the viral genome, leading to a significant increase in the synthesis of pregenomic RNA, which is essential for viral replication. nih.govmdpi.com The expression level of HNF4α is often increased in patients with chronic hepatitis B and is inversely correlated with clinical outcomes. wjgnet.com
Given the crucial role of HNF4α in the HBV life cycle, its inhibition presents a potential therapeutic strategy. Studies have shown that the inhibition of HNF4α using siRNA effectively reduces HBV transcription and replication in both cell culture and mouse models. wjgnet.com As a potent antagonist of HNF4α, this compound could similarly interfere with HBV replication by blocking the transactivation of HBV genes by HNF4α. This suggests a potential application for this compound and similar compounds in the management of chronic HBV infection.
Investigation of HNF4α in Immune Function and Inflammatory Responses
HNF4α has a significant impact on the regulation of immune and inflammatory responses. nih.gov Microarray analysis has revealed that a dramatic reduction in HNF4α levels in HepG2 cells leads to significant changes in the expression of over five thousand genes, a substantial portion of which are also responsive to cytokine stimulation. nih.gov This indicates that HNF4α is a key player in the cytokine-induced inflammatory response in the liver. nih.gov
Furthermore, HNF4α has been identified as a master transcription factor, alongside SP1 and c-myc, in regulating differential gene expression in all stages of multiple sclerosis, an autoimmune disease. researchgate.net Blockade of HNF4α with antagonists has been shown to reduce immune activation in vitro and decrease disease severity in an experimental model of multiple sclerosis. researchgate.net The use of HNF4α inhibitors like this compound has been documented in studies aimed at characterizing the function of HNF4α in immunity. researchgate.net These findings suggest that targeting HNF4α with antagonists such as this compound could be a viable strategy for modulating immune responses in inflammatory and autoimmune diseases.
Contributions to Intestinal Epithelial Homeostasis, Regeneration, and Paneth Cell Function
The therapeutic relevance of modulating Hepatocyte Nuclear Factor 4α (HNF4α) with the compound this compound extends to the intricate processes governing intestinal health. The function of this compound as an HNF4α antagonist provides a framework for understanding its potential contributions to the pathogenesis of intestinal diseases through its impact on epithelial homeostasis, regenerative processes, and the function of specialized cells like Paneth cells. nih.gov
Intestinal Epithelial Homeostasis
HNF4α is a critical transcription factor for establishing and maintaining the structural and functional integrity of the intestinal epithelium. researchgate.netthebiogrid.org It governs the architecture of the epithelium and ensures the proper function of the intestinal barrier. frontiersin.orgnih.gov Research has demonstrated that HNF4α is essential for the localization of the adhesion molecule E-cadherin to membrane surfaces and for maintaining tight junctions. frontiersin.orgnih.gov Depletion of HNF4α leads to a reduction in tight junction proteins such as ZO-1, claudin-4, and claudin-7, which results in compromised paracellular permeability. frontiersin.orgnih.gov This disruption of the epithelial barrier is a key factor in the susceptibility to inflammatory bowel disease (IBD). nih.gov
Given that this compound functions by inhibiting HNF4α, it is projected to disrupt these homeostatic mechanisms. nih.gov By antagonizing HNF4α, this compound would predictably interfere with the expression and localization of crucial junctional proteins, thereby impairing intestinal barrier function. Furthermore, HNF4α plays a role in regulating the expression of the Na+/H+ exchanger isoform 3 (NHE3), which is vital for electrolyte balance in the intestine. marshall.edu Loss of HNF4α has been shown to decrease NHE3 mRNA and protein levels, suggesting that this compound could also contribute to diarrheal pathogenesis by inhibiting this pathway. marshall.edu
Table 1: Predicted Impact of this compound on Intestinal Epithelial Homeostasis
| Cellular Process | Role of HNF4α | Predicted Effect of this compound (HNF4α Antagonist) |
|---|---|---|
| Cell-Cell Adhesion | Required for translocation of E-cadherin to membrane surfaces. frontiersin.orgnih.gov | Disruption of epithelial adhesion. |
| Tight Junction Integrity | Maintains expression of ZO-1, claudin-4, and claudin-7. frontiersin.orgnih.gov | Increased paracellular permeability. |
| Ion Transport | Regulates basal expression of the Na+/H+ exchanger NHE3. marshall.edu | Reduced NaCl absorption, potentially leading to diarrhea. |
| Inflammatory Response | Suppresses inflammatory signaling pathways. nih.gov | Increased expression of pro-inflammatory cytokines. nih.gov |
Intestinal Regeneration
The continuous renewal of the intestinal epithelium is driven by Lgr5+ intestinal stem cells (ISCs) located at the base of the crypts. frontiersin.orgnih.gov HNF4α and its isoform HNF4γ are highly expressed in these stem cells and are indispensable for their maintenance and renewal. frontiersin.orgnih.gov The transcription factor controls crypt survival and the survival of proliferating cells, which is essential for repopulating the epithelium after injury. frontiersin.orgnih.gov
As an antagonist of HNF4α, this compound is expected to negatively impact the regenerative capacity of the intestine. By inhibiting HNF4α activity, this compound could lead to the exhaustion and loss of the Lgr5+ ISC pool, a phenomenon observed when key regulatory pathways in stem cells are disrupted. frontiersin.orgnih.govembopress.org This impairment of ISC function would hinder the epithelium's ability to repair itself following damage, potentially exacerbating conditions like IBD or injury from radiation. researchgate.net
Paneth Cell Function
Paneth cells, located adjacent to Lgr5+ stem cells in the crypt, are crucial components of the stem cell niche and key players in innate immunity. cziscience.comnih.gov They secrete antimicrobial peptides, such as defensins and lysozymes, and growth factors like Wnt3, which are necessary to support and regulate the neighboring ISCs. cziscience.comresearchgate.net HNF4α plays a pivotal role in maintaining Paneth cell homeostasis. frontiersin.orgnih.gov Studies involving HNF4α agonists have shown that activating the transcription factor can reverse the loss of Paneth cells and upregulate markers of their function, including defensins. plos.org
Conversely, the application of an HNF4α antagonist like this compound would be predicted to impair Paneth cell function and survival. Disruption of Paneth cells leads to a dysfunctional ISC niche, which in turn impairs the self-renewal of the intestinal epithelium. nih.govnih.gov Therefore, by inhibiting HNF4α, this compound could indirectly compromise intestinal regeneration by destabilizing the critical support system that Paneth cells provide to Lgr5+ stem cells. frontiersin.orgnih.govplos.org
Table 2: Key HNF4α-Regulated Factors in Intestinal Homeostasis and Regeneration
| Factor | Cellular Location/Function | Role of HNF4α |
|---|---|---|
| E-cadherin | Adherens junctions | Required for proper localization to the cell membrane. frontiersin.orgnih.gov |
| ZO-1, Claudin-4, Claudin-7 | Tight junctions | Maintains expression, ensuring barrier integrity. frontiersin.orgnih.gov |
| Lgr5+ Cells | Intestinal Stem Cells (ISCs) | Necessary for ISC maintenance and renewal. frontiersin.orgnih.gov |
| Paneth Cells | ISC Niche Support, Innate Immunity | Essential for homeostasis and function. frontiersin.orgnih.govplos.org |
| NHE3 | Apical membrane of enterocytes | Positively regulates basal expression for ion transport. marshall.edu |
Advanced Methodologies and Future Directions in Bim5078 Research
Translational Research Challenges and Opportunities for HNF4α-Targeting Compounds
Navigating the Translation of Preclinical Findings to Clinical Trial Design and Therapeutic Application
BIM5078 has demonstrated promising preclinical findings, primarily as an antagonist of HNF4α. In various in vitro assays, this compound potently repressed insulin (B600854) expression and modulated HNF4α target genes and associated metabolic processes. nih.gov A related analog, BI6015, exhibited selective cytotoxicity in vitro and induced apoptosis in a human hepatocellular carcinoma cell line in vivo. nih.govresearchgate.net These findings suggest a potential for developing this compound-related compounds into pharmacologic therapies for diseases such as diabetes and cancer. nih.govresearchgate.net
The translation of such preclinical successes into clinical trial design necessitates a structured approach. A Target Product Profile (TPP) serves as a critical planning tool to ensure that preclinical development aligns with the intended clinical use and trial design. nih.gov Preclinical studies provide essential efficacy data in relevant animal models, which are crucial for informing subsequent clinical trial parameters, including dose optimization and the selection of appropriate biomarkers. alzdiscovery.orgnih.govbicycletherapeutics.com However, a common challenge in this translational pathway, as observed with this compound and BI6015, can be suboptimal pharmacokinetic properties, which may limit in vivo potency and require further compound optimization. researchgate.net
Exploration of Combination Therapeutic Strategies (e.g., with IL-1Ra, AMPK Agonists)
While specific studies detailing combination therapeutic strategies involving this compound with Interleukin-1 Receptor Antagonist (IL-1Ra) or AMP-activated protein kinase (AMPK) agonists were not identified, the broader landscape of combination therapies highlights their potential. The rationale behind such strategies often involves targeting multiple pathogenic factors or cellular pathways to achieve additive or synergistic therapeutic effects. nih.gov
AMPK agonists, such as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) and metformin, are actively being explored in combination therapies for various conditions, including cancer and cystic fibrosis lung disease. nih.govbiomolther.orgsemanticscholar.org These compounds can induce cellular energy stress and have shown synergistic effects when combined with other inhibitors, for instance, in triple-negative breast cancer models. semanticscholar.org IL-1Ra, exemplified by the recombinant human protein Anakinra, functions by blocking the biological activity of interleukin-1 (IL-1) and is used in inflammatory diseases. nih.gov The integration of this compound's HNF4α antagonism with pathways modulated by IL-1Ra or AMPK agonists could theoretically offer multi-pronged approaches to complex metabolic or inflammatory diseases, though this remains an area for future investigation.
Development of this compound and Analogs as Research Tools
This compound has been explicitly recognized and developed as a valuable research tool. nih.govsigmaaldrich.com Its utility stems from its specific antagonistic action against HNF4α, positioning it as a transcription factor modulator. sigmaaldrich.com The development of such research tools involves a systematic process, encompassing initial conceptualization, thorough background understanding, defining the format and data analysis methodologies, and rigorously establishing both the validity and reliability of the tool. socialworkmethods.comequitesante.orgresearchgate.net
Utility in Dissecting the Physiological Roles of HNF4α
This compound serves as a powerful instrument for dissecting the intricate physiological roles of HNF4α. As a potent HNF4α antagonist, this compound has been instrumental in demonstrating the pharmacologic antagonism of HNF4α in various cellular contexts. nih.govresearchgate.net
Key findings illustrating its utility include:
Insulin Expression Modulation: this compound potently repressed insulin expression in assays utilizing human fetal islet cells engineered to express β-cell transcription factors. nih.gov
Target Gene and Metabolic Process Modulation: The compound binds to HNF4α with high affinity, leading to the modulation of known HNF4α target genes and metabolic processes regulated by this nuclear receptor. nih.gov
Cellular Expression Repression: this compound has been shown to repress HNF4α expression across different cell lines, including T6PNE, MIN6 (a murine insulinoma cell line), and HepG2 (a hepatoma cell line known for high HNF4α expression). nih.gov
HNF4α is a pivotal nuclear transcription factor that functions as a homodimer and is a central regulator of gene expression in cell types critical for metabolic homeostasis, such as hepatocytes, enterocytes, and pancreatic β-cells. researchgate.netwikipedia.orgpitt.eduxiahepublishing.com It plays a crucial role in regulating hepatic gluconeogenesis by positively influencing the expression of gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). pitt.edu Furthermore, HNF4α is involved in the development of the liver, kidney, and intestines. wikipedia.org Beyond its metabolic functions, HNF4α has been implicated in cell proliferation, where it inhibits the proliferation of hepatocytes, colon, and kidney cells, and its dysregulation can promote tumorigenesis. xiahepublishing.com this compound and its analog BI6015 have also been utilized to inhibit HNF4α activity to investigate its role in immune function. researchgate.net
Contribution to Understanding Nuclear Receptor Biology and Ligand-Dependent Regulation
This compound's antagonistic action on HNF4α significantly contributes to the broader understanding of nuclear receptor biology and their ligand-dependent regulation. Nuclear receptors (NRs), including HNF4α, constitute a major family of transcription factors that bind small-molecule lipophilic ligands, converting these signals into specific changes in gene expression programs. nih.govplos.orgfrontiersin.org The binding of a ligand to a nuclear receptor typically induces a conformational change, leading to either activation or repression of gene expression. nih.govwikipedia.org
The study of this compound, as a synthetic antagonist of HNF4α, provides valuable insights into how specific chemical compounds can interact with and modulate the activity of nuclear receptors. nih.govresearchgate.netnih.gov Structural biology efforts have elucidated the mechanisms of ligand and DNA binding within nuclear receptors, as well as how their ligand-binding domains recognize transcriptional coregulators. nih.gov By characterizing the effects of this compound, researchers gain a deeper understanding of the complex regulatory mechanisms governing HNF4α, particularly its role in gene expression and various metabolic processes. nih.govresearchgate.netpitt.edu This knowledge is fundamental for guiding future drug discovery efforts aimed at targeting nuclear receptors for therapeutic purposes. researchgate.netnih.gov Nuclear receptors are integral to embryonic development and adult homeostasis, influencing metabolism, inflammation, and other critical biological processes. pitt.edufrontiersin.orgwikipedia.org The intricate regulation of nuclear receptors, involving ligands, post-translational modifications, and protein-DNA interactions, is further illuminated through studies with specific modulators like this compound. plos.org
Q & A
Q. What is the chemical structure of BIM5078, and how does it relate to its biological activity?
this compound is a sulfonamide derivative with the IUPAC name 1-(2′-Chloro-5′-nitrobenzenesulfonyl)-2-methylbenzimidazole. Its structure enables direct binding to the ligand-binding pocket (LBP) of HNF4α, a nuclear receptor (NR), via hydrophobic interactions and halogen bonding . The nitro and chloro groups enhance binding specificity, as demonstrated by X-ray crystallography and competitive binding assays .
Q. What experimental approaches are used to confirm this compound’s primary molecular target?
Target validation involves:
- Drug Affinity Target Stability (DARTS) : Detects ligand-induced conformational changes in HNF4α by measuring protease sensitivity shifts .
- DNA-binding ELISA : Quantifies this compound’s inhibition of HNF4α binding to consensus DNA sequences (e.g., EC₅₀ = 11.9 nM) .
- Gene expression profiling : Microarray analysis identifies overlapping gene sets affected by this compound and HNF4α knockdown (e.g., 36% shared targets) .
Advanced Research Questions
Q. How can researchers design a high-throughput screening (HTS) assay to identify HNF4α antagonists like this compound?
- Reporter system : Use T6PNE cells stably transfected with an insulin promoter-driven GFP construct. Compounds inhibiting GFP fluorescence ≥50% at 10 μM are prioritized .
- Counter-screening : Exclude PPARγ agonists (e.g., FK614) via PPRE-Luc reporter assays .
- Dose-response validation : Confirm activity across 3–5 log concentrations (e.g., this compound IC₅₀ = 0.8 μM for insulin promoter suppression) .
Q. What methodologies resolve contradictions in this compound’s effects across cell types (e.g., renal vs. pancreatic)?
- Variable analysis : Compare experimental conditions (e.g., WT vs. HV renal cells showing ±40% NHE3 expression differences) .
- Orthogonal assays : Use chromatin immunoprecipitation (ChIP) to verify cell-specific transcription factor binding (e.g., reduced E47 binding in pancreatic cells but not renal cells) .
- Data normalization : Reference housekeeping genes (e.g., 18s rRNA) to control for off-target effects .
Q. How can researchers validate this compound’s specificity for HNF4α over related nuclear receptors?
- Cross-reactivity panels : Test against 41 receptors/enzymes (e.g., RXR, CYP2C19) using radioligand displacement assays .
- Structural modeling : Compare docking poses in HNF4γ vs. HNF4α LBP using PyMOL (RMSD <1.5 Å indicates non-specificity) .
- Gene knockout : siRNA-mediated HNF4α knockdown should mimic this compound’s effects (e.g., 67 shared E-box-regulated genes) .
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent gene regulation?
- Differential expression : Apply Benjamini-Hochberg correction (FDR <0.05) to microarray data .
- Hill coefficient analysis : Fit dose-response curves (e.g., this compound Hill slope = 1.0 for HNF4α binding) to distinguish single vs. multiple binding modes .
- Pathway enrichment : Use DAVID or Gene Ontology to cluster this compound-affected genes into metabolic/cancer pathways (e.g., p57Kip2 downregulation) .
Methodological Best Practices
Q. How should researchers transition this compound from in vitro to in vivo studies?
- Pharmacokinetics (PK) : Measure plasma half-life (e.g., 90 min in mice) and hepatic accumulation (3.1 μM at 24 h post-injection) .
- Toxicity screening : Assess proliferation markers (e.g., Ki67) in liver, intestine, and kidney to exclude off-target apoptosis .
- Dose optimization : Use allometric scaling from cell-based EC₅₀ values, adjusting for species-specific metabolic rates .
Q. What bioinformatics tools are critical for interpreting this compound’s transcriptomic data?
- NextBio : Identify enrichment of E-box (CANNTG) and HNF4α-binding motifs in differentially expressed genes .
- GeneSpring GX11 : Cluster analysis to compare this compound’s effects with HNF4α knockdown datasets (e.g., 31% overlap, p<0.001) .
- STRING-DB : Map protein-protein interaction networks for this compound-affected targets (e.g., HNF1α, PDX-1) .
Ethical and Reproducibility Guidelines
Q. How can researchers ensure reproducibility in this compound studies?
Q. What ethical considerations apply to this compound’s anti-cancer applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
